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molecular formula C7H8BrNO B161283 3-Bromo-6-methoxy-2-methylpyridine CAS No. 126717-59-7

3-Bromo-6-methoxy-2-methylpyridine

Cat. No. B161283
M. Wt: 202.05 g/mol
InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018238B2

Procedure details

2-Methoxy-6-methylpyridine (10 mL, 81 mmol) was suspended in a 0.15 mol//L disodium hydrogen phosphate aqueous solution (160 mL). Thereafter, a solution prepared by suspending bromine (4.15 mL, 81 mmol) in a 0.15 mol//L disodium hydrogen phosphate aqueous solution (160 mL) was added dropwise to the suspension at room temperature over 1 hour. The reaction solution was stirred at the same temperature as described above overnight. Thereafter, the reaction solution was extracted with methylene chloride (300 mL) three times. Organic layers were gathered. The resultant was dried over anhydrous magnesium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was distilled away under reduced pressure (91° C.-96° C./16 mmHg), so as to obtain 9.47 g of 3-bromo-6-methoxy-2-methyl-pyridine.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[N:4]=1.[Br:10]Br>P([O-])([O-])(O)=O.[Na+].[Na+]>[Br:10][C:6]1[C:5]([CH3:9])=[N:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
COC1=NC(=CC=C1)C
Step Two
Name
Quantity
4.15 mL
Type
reactant
Smiles
BrBr
Step Three
Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Four
Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise to the suspension at room temperature over 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
as described above overnight
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the reaction solution was extracted with methylene chloride (300 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was then filtrated
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was distilled away under reduced pressure (91° C.-96° C./16 mmHg)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.47 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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